molecular formula C11H5F17O3 B12081209 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12081209
M. Wt: 508.13 g/mol
InChI Key: SPMDLAFZJMTQSH-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C11H5F17O3 and a molecular weight of 508.13 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

Major Products Formed

  • Hexafluorobutyl Alcohol
  • Perfluorohexyl Alcohol

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In drug delivery systems, it can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This functional group allows for specific interactions and reactions that are not possible with other similar fluorinated compounds .

Properties

Molecular Formula

C11H5F17O3

Molecular Weight

508.13 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C11H5F17O3/c12-3(7(17,18)19)5(13,14)1-30-4(29)31-2-6(15,16)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2

InChI Key

SPMDLAFZJMTQSH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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